molecular formula C18H21N3O3S B2852923 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide CAS No. 953017-16-8

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2852923
M. Wt: 359.44
InChI Key: JIGXSSDZMDNSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide' involves the synthesis of the thiazolopyrimidine ring system followed by the attachment of the N-(4-methoxybenzyl)acetamide group.

Starting Materials
2-amino-4,5-dimethylthiazole, ethyl acetoacetate, urea, 4-methoxybenzaldehyde, sodium ethoxide, acetic anhydride, acetic acid, sodium bicarbonate, acetic acid anhydride, N-(4-methoxybenzyl)acetamide

Reaction
Step 1: Condensation of 2-amino-4,5-dimethylthiazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4,5-dimethylthiazol-2-yl)acetoacetate., Step 2: Cyclization of 2-(4,5-dimethylthiazol-2-yl)acetoacetate with urea in acetic acid to form 6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine., Step 3: Alkylation of 6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine with 4-methoxybenzaldehyde in the presence of sodium bicarbonate to form 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzaldehyde., Step 4: Acetylation of 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzaldehyde with acetic anhydride in the presence of acetic acid to form 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzaldehyde acetate., Step 5: Reduction of 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzaldehyde acetate with sodium borohydride in methanol to form 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzyl alcohol., Step 6: Conversion of 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-4-methoxybenzyl alcohol to 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide by reaction with acetic anhydride and N-(4-methoxybenzyl)acetamide in the presence of pyridine.

properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-12(2)20-18-21(17(11)23)14(10-25-18)8-16(22)19-9-13-4-6-15(24-3)7-5-13/h4-7,14H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGXSSDZMDNSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide

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